molecular formula C10H10Cl2N4 B2452353 2,6-dichloro-9-cyclopentyl-9H-purine CAS No. 211733-67-4

2,6-dichloro-9-cyclopentyl-9H-purine

Numéro de catalogue B2452353
Numéro CAS: 211733-67-4
Poids moléculaire: 257.12
Clé InChI: TVGDBGPLYZULGD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,6-dichloro-9-cyclopentyl-9H-purine, also known as CP-8022, is a compound in the field of medicinal chemistry. It has a molecular formula of C10H10Cl2N4 and an average mass of 257.119 Da .


Synthesis Analysis

The synthesis of this compound involves heating the compound in ethanol with triethylamine . This process is carried out at reflux for 15 hours, after which the solid is filtered to give the title compound as a white solid .


Molecular Structure Analysis

The molecular structure of this compound consists of a purine core, which is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring . This core is substituted at the 2 and 6 positions with chlorine atoms and at the 9 position with a cyclopentyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound are typically carried out with triethylamine . For example, it can react with 3-iodobenzylamine hydrochloride in dry ethanol to give a new compound .


Physical And Chemical Properties Analysis

This compound is a solid compound . Its molecular weight is 257.12, and its monoisotopic mass is 256.028259 Da .

Applications De Recherche Scientifique

Synthesis and Biological Activity

2,6-dichloro-9-cyclopentyl-9H-purine has been utilized in the synthesis of biologically active compounds. For example, Kozai and Maruyama (1999) synthesized 2,6-dichloro-9-(2,6-difluorobenzyl)-9H-purine, which demonstrated significant inhibition of phosphodiesterase (PDE) isozymes, particularly PDE2 and PDE4, indicating potential therapeutic applications (Kozai & Maruyama, 1999).

Radiolabelled Precursor for Drug Development

Valsborg et al. (1995) described the synthesis of [8-14C]-2,6-dichloro-9H-purine as a radiolabelled precursor for preparing 14C-labelled nucleosides, a method with broad application in drug development (Valsborg et al., 1995).

Resolution and Stereochemistry Studies

Quezada et al. (2001) conducted resolution of racemic carbonucleosides including cis-6-chloro-9-[2-(hydroxymethyl)cyclopentyl]-9H-purine, using HPLC and determined their absolute configurations through NMR studies. This work is critical for understanding the stereochemical aspects of these compounds (Quezada et al., 2001).

Catalytic Activity Studies

Tumma, Nagaraju, and Reddy (2010) investigated the catalytic activity of alumina in reactions involving 2,6-dichloropurine hydrochloride. They discovered that the product selectivity depended on the stability of the carbocation generated from the alcohol, providing insights into the chemical properties of these compounds (Tumma et al., 2010).

Antimicrobial and Antituberculosis Drug Development

Bakkestuen, Gundersen, and Utenova (2005) synthesized derivatives of 2,6-dichloro-9H-purine and evaluated them for antimicrobial activity, particularly against Mycobacterium tuberculosis. These studies contribute to the development of new antimicrobial and antituberculosis drugs (Bakkestuen et al., 2005).

Synthesis of Azido and Triazolyl Purine Ribonucleosides

Līpiņš et al. (2021) described the synthesis of 6‐amino/thio‐2‐triazolylpurine ribonucleosides, starting from 2,6-dichloro-9H-purine. This research is significant for the development of nucleoside analogs and their potential applications in medicinal chemistry (Līpiņš et al., 2021).

Intermediate for Peptidic Nucleic Acid Synthesis

Chan et al. (1995) explored the use of 9-(carboxymethyl)-2,6-dichloropurine ethyl ester as an intermediate in the synthesis of peptidic nucleic acids (PNAs), which have important implications in the field of synthetic biology and drug design (Chan et al., 1995).

Antimalarial Drug Development

Verma et al. (2022) synthesized and evaluated 2,6-dichloro-9H-purine derivatives for antimalarial activity. They identified compounds with promising activity against drug-resistant strains of Plasmodium falciparum, highlighting the potential of these derivatives in developing new antimalarial drugs (Verma et al., 2022).

Orientations Futures

The future directions for research on 2,6-dichloro-9-cyclopentyl-9H-purine could involve further exploration of its antitumor activity and the structural requirements determining its biological properties .

Propriétés

IUPAC Name

2,6-dichloro-9-cyclopentylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N4/c11-8-7-9(15-10(12)14-8)16(5-13-7)6-3-1-2-4-6/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGDBGPLYZULGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=NC3=C2N=C(N=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Dissolve 2,6-dichloropurine (1, 680 mg, 3.60 mmol), cyclopentanol (2a, 260 mg, 3.02 mmol), and triphenyl phosphine (950 mg, 3.60 mmol) in dry THF (20 mL) and cool to 0° C. Add diethyl azodicarboxylate (DEAD, 570 μL, 3.60 mmol) dropwise over a period of 15 minutes under a nitrogen atmosphere. Stir the resulting solution for 60 hours at room temperature. Evaporate the solvent in vacuo, charge directly onto a 500 g silica gel column, and elute with DCM and concentrate the desired fractions to give 2,6-dichloro-9-cyclopentyl-9H-purine (3a).
Quantity
680 mg
Type
reactant
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
950 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
570 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dissolve cyclopentanol (260 mg, 3.02 mmol), 2,6-dichloropurine (680 mg, 3.60 mmol) and triphenyl phosphine (950 mg, 3.60 mmol) in dry THF (20 mL) and cool to 0° C. Add diethyl azodicarboxylate (570 μL, 3.60 mmol) dropwise over a period of 15 minutes under a nitrogen atmosphere. Stir the resulting solution for 60 hours at room temperature. Evaporate the solvent in vacuo, charge directly onto a silica gel column, and elute with methylene chloride to give the title compound as a crude mixture.
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
680 mg
Type
reactant
Reaction Step One
Quantity
950 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
570 μL
Type
reactant
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.